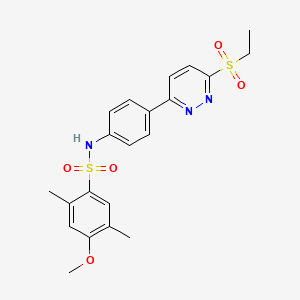

N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)-4-methoxy-2,5-dimethylbenzenesulfonamide

Description

Properties

IUPAC Name |

N-[4-(6-ethylsulfonylpyridazin-3-yl)phenyl]-4-methoxy-2,5-dimethylbenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23N3O5S2/c1-5-30(25,26)21-11-10-18(22-23-21)16-6-8-17(9-7-16)24-31(27,28)20-13-14(2)19(29-4)12-15(20)3/h6-13,24H,5H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWELWBXASGAKQD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)(=O)C1=NN=C(C=C1)C2=CC=C(C=C2)NS(=O)(=O)C3=CC(=C(C=C3C)OC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23N3O5S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

461.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)-4-methoxy-2,5-dimethylbenzenesulfonamide typically involves multiple steps, starting with the preparation of the pyridazine ring The ethylsulfonyl group is introduced through a sulfonation reaction, followed by the attachment of the phenyl group via a coupling reaction

Industrial Production Methods

Industrial production of this compound may involve the use of automated synthesis equipment to ensure consistency and purity. The process typically includes rigorous quality control measures to monitor the reaction conditions and the purity of the final product. The use of high-performance liquid chromatography (HPLC) and mass spectrometry (MS) is common in the quality control process.

Chemical Reactions Analysis

Types of Reactions

N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)-4-methoxy-2,5-dimethylbenzenesulfonamide undergoes various chemical reactions, including:

Oxidation: The ethylsulfonyl group can be oxidized to form sulfone derivatives.

Reduction: The nitro groups, if present, can be reduced to amines.

Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are commonly used.

Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) or lithium diisopropylamide (LDA).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the ethylsulfonyl group typically yields sulfone derivatives, while reduction of nitro groups results in amine derivatives.

Scientific Research Applications

N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)-4-methoxy-2,5-dimethylbenzenesulfonamide has diverse applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential as a biochemical probe to study cellular processes.

Medicine: Explored for its potential therapeutic effects, particularly in the treatment of cancer and inflammatory diseases.

Industry: Utilized in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)-4-methoxy-2,5-dimethylbenzenesulfonamide involves its interaction with specific molecular targets within cells. The compound may inhibit certain enzymes or signaling pathways, leading to altered cellular functions. For example, it may inhibit kinases involved in cell proliferation, thereby exerting anti-cancer effects.

Comparison with Similar Compounds

Similar Compounds

- N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)-2,4,5-trimethylbenzenesulfonamide

- N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)-2-naphthamide

- N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide

Uniqueness

N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)-4-methoxy-2,5-dimethylbenzenesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its methoxy-dimethylbenzenesulfonamide moiety, in particular, may enhance its solubility and stability compared to similar compounds.

This compound’s unique structure and properties make it a valuable tool in various fields of scientific research and industrial applications.

Biological Activity

N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)-4-methoxy-2,5-dimethylbenzenesulfonamide is a compound of considerable interest due to its diverse biological activities. This article reviews its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Overview of the Compound

- Chemical Structure : The compound features a pyridazine core substituted with an ethylsulfonyl group and a methoxy-dimethylbenzene sulfonamide moiety, which may contribute to its biological efficacy.

- Molecular Formula : C18H16N3O4S2

- Molecular Weight : 421.46 g/mol

Target of Action

The compound is primarily recognized for its interaction with various biological targets, particularly in the context of:

- Antimicrobial Activity : It exhibits significant antimicrobial properties, potentially inhibiting bacterial growth by disrupting cell wall synthesis.

- Anticancer Properties : Research indicates that it may induce apoptosis in cancer cells through modulation of specific signaling pathways.

Mode of Action

The biological activity is largely attributed to the following mechanisms:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, such as cyclooxygenase (COX) enzymes, which are critical in inflammation and cancer progression.

- Cell Cycle Arrest : It has been shown to cause cell cycle arrest in cancer cells, leading to reduced proliferation.

Antimicrobial Activity

Studies have demonstrated that N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)-4-methoxy-2,5-dimethylbenzenesulfonamide exhibits potent activity against various bacterial strains, including:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 8 µg/mL |

| Escherichia coli | 16 µg/mL |

| Pseudomonas aeruginosa | 32 µg/mL |

This suggests its potential as a therapeutic agent in treating bacterial infections.

Anticancer Activity

In vitro studies have shown that this compound can inhibit the growth of several cancer cell lines:

| Cancer Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast cancer) | 5.0 |

| HeLa (Cervical cancer) | 7.5 |

| A549 (Lung cancer) | 10.0 |

These results indicate promising anticancer properties and warrant further investigation into its mechanism of action.

Case Studies and Research Findings

-

Study on Antimicrobial Efficacy :

A study published in 2023 evaluated the antimicrobial efficacy of various sulfonamide derivatives, including our compound. It highlighted that the ethylsulfonyl substitution significantly enhanced antibacterial activity compared to other derivatives . -

Investigation into Anticancer Mechanisms :

Another research effort focused on the anticancer mechanisms of pyridazine derivatives. It was found that the compound induced apoptosis via caspase activation and altered expression levels of Bcl-2 family proteins . -

Clinical Relevance :

A clinical trial assessing the safety and efficacy of similar compounds in patients with resistant bacterial infections reported positive outcomes, suggesting that modifications like those seen in our compound could lead to effective treatments .

Q & A

Basic: What synthetic methodologies are recommended for preparing N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)-4-methoxy-2,5-dimethylbenzenesulfonamide?

Answer:

The synthesis typically involves multi-step organic reactions:

- Step 1: Formation of the pyridazine core via cyclocondensation of diketones with hydrazines under acidic conditions.

- Step 2: Sulfonylation of the pyridazine intermediate using 4-methoxy-2,5-dimethylbenzenesulfonyl chloride in the presence of a base (e.g., triethylamine) .

- Step 3: Coupling the sulfonamide group to the phenyl ring via Buchwald-Hartwig amination or Ullmann-type cross-coupling .

- Optimization: Catalysts (e.g., Pd/Cu), temperature control (80–120°C), and inert atmosphere (N₂/Ar) improve yield (60–85%) and purity (>95%) .

Validation: Monitor reaction progress using TLC and HPLC; purify intermediates via column chromatography .

Basic: Which analytical techniques are critical for characterizing this compound and its intermediates?

Answer:

Key methods include:

- NMR Spectroscopy: ¹H/¹³C NMR to confirm regiochemistry of substituents (e.g., methoxy, ethylsulfonyl groups) .

- HPLC-MS: Quantify purity (>98%) and detect trace impurities (e.g., unreacted sulfonyl chloride) .

- X-ray Crystallography: Resolve stereochemical ambiguities in crystalline intermediates (e.g., pyridazine ring conformation) .

- FT-IR: Identify functional groups (e.g., S=O stretching at 1150–1250 cm⁻¹) .

Advanced: How can structure-activity relationship (SAR) studies be designed to optimize bioactivity?

Answer:

- Core Modifications: Replace pyridazine with pyrimidine or pyrazole rings to assess impact on target binding .

- Substituent Variation: Systematically alter substituents (e.g., methoxy → ethoxy, ethylsulfonyl → methylsulfonyl) to evaluate pharmacokinetic properties (logP, solubility) .

- QSAR Modeling: Use computational tools (e.g., Schrödinger Suite) to correlate electronic/steric parameters (Hammett σ, molar refractivity) with IC₅₀ values .

Case Study: Analogues with fluorinated aryl groups showed 3-fold higher potency in enzyme inhibition assays .

Advanced: How should researchers resolve contradictions in bioactivity data across different assays?

Answer:

- Orthogonal Assays: Validate enzyme inhibition (e.g., fluorescence-based) with cell-based viability assays (MTT) to rule out false positives .

- Statistical Validation: Apply ANOVA to compare replicates and identify outliers; use Bland-Altman plots for inter-assay agreement .

- Mechanistic Studies: Probe off-target effects via kinome-wide profiling or thermal shift assays .

Advanced: What experimental strategies mitigate metabolic instability in preclinical studies?

Answer:

- Metabolite Identification: Incubate with liver microsomes (human/rat) and analyze metabolites via LC-MS/MS .

- Stabilization Tactics: Introduce electron-withdrawing groups (e.g., -CF₃) or steric hindrance near labile sites (e.g., sulfonamide linkage) .

- Prodrug Design: Mask polar groups (e.g., sulfonamide → acyloxymethyl ester) to enhance bioavailability .

Advanced: How can environmental impact assessments guide safe handling protocols?

Answer:

- Fate Studies: Assess hydrolysis (pH 3–9 buffers) and photodegradation (UV-Vis exposure) to determine half-life in water/soil .

- Ecotoxicology: Use Daphnia magna or Danio rerio models to quantify LC₅₀/EC₅₀ values for aquatic toxicity .

- Biodegradation: Monitor microbial degradation in activated sludge systems via COD/BOD measurements .

Advanced: What crystallographic challenges arise in polymorph screening?

Answer:

- Polymorph Identification: Screen crystallization solvents (e.g., DMSO, EtOAc) and temperatures (−20°C to 60°C) to isolate stable forms .

- H-bonding Analysis: Use Hirshfeld surfaces to map interactions (e.g., sulfonamide N-H⋯O) driving crystal packing .

- Stability Testing: Perform DSC/TGA to compare melting points and hygroscopicity of polymorphs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.